![molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5](/img/structure/B2615489.png)
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bicyclo[1.1.1]pentane structure has been used as an unusual bioisostere for a phenyl ring .
Chemical Reactions Analysis
The application of bicyclo[1.1.1]pentane derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mécanisme D'action
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which include (3-(Bicyclo[111]pentan-1-yl)phenyl)methanol, have been extensively investigated in materials science and drug discovery . They have been identified as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The bcp motif, which is a part of this compound, is known to add three-dimensional character and saturation to compounds . This can influence the interaction of the compound with its targets and result in changes in their function.
Biochemical Pathways
Bcp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, a characteristic of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
It’s known that bcp derivatives can increase or equal solubility, potency, and metabolic stability of lead compounds .
Action Environment
The bcp motif’s ability to add three-dimensional character to compounds suggests it may influence how the compound interacts with its environment .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol in lab experiments include its high purity and yield, as well as its unique properties. However, the limitations of using the compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol in scientific research. One potential direction is the development of new chiral ligands and catalysts based on the compound. Another potential direction is the development of new drugs based on the compound's anti-inflammatory and antitumor properties. Additionally, the compound may be useful in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis method of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol involves the reaction of bicyclo[1.1.1]pentane with phenylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The reaction yields the desired product with high purity and yield.
Applications De Recherche Scientifique
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol has been extensively used in scientific research due to its unique properties. The compound has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. It has also been used as a starting material for the synthesis of various natural products.
Propriétés
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMHOWFCCIIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

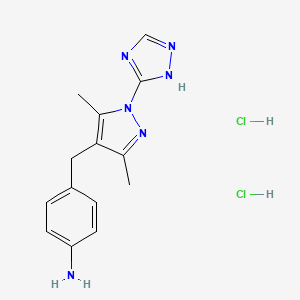
![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)
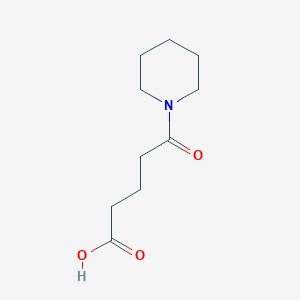
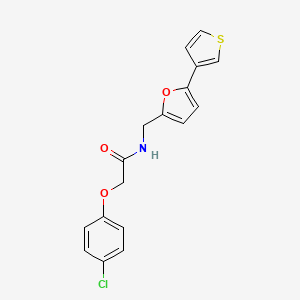
![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)
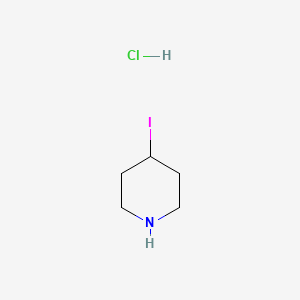
![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/no-structure.png)
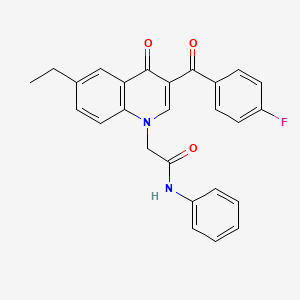

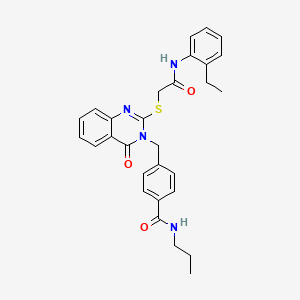

![2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2615429.png)